3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione
Overview
Description
- It falls into the category of glutarimide tryptophan hydroxylase activation inhibitors .
- Notably, AGN-2979 exhibits antidepressant properties in rodent models of depression .
AGN-2979: is a compound with the IUPAC name .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for AGN-2979 are not widely documented.
- it’s essential to note that AGN-2979 is primarily used as a research tool rather than a commercially produced compound.
Chemical Reactions Analysis
- AGN-2979’s chemical reactivity involves interactions with tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis.
- While detailed reactions are scarce, AGN-2979 inhibits TPH activation, leading to decreased serotonin synthesis in the brain .
Scientific Research Applications
Neuroscience and Psychiatry: AGN-2979’s antidepressant properties make it valuable for studying mood disorders and serotonin regulation.
Pharmacology: Researchers explore its effects on serotonin pathways and potential therapeutic applications.
Drug Development: AGN-2979 serves as a lead compound for designing novel antidepressants.
Mechanism of Action
- AGN-2979 inhibits TPH activation, reducing serotonin synthesis.
- Molecularly, it targets TPH, affecting serotonin availability in the brain.
Comparison with Similar Compounds
- While direct analogs of AGN-2979 are limited, it shares similarities with other TPH inhibitors.
- Notable compounds include p-chlorophenylalanine (PCPA) and para-chloroamphetamine (PCA) .
Properties
CAS No. |
53873-21-5 |
---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H28N2O3/c1-18(2)13-16(22)20-17(23)19(18,10-7-11-21(3)4)14-8-6-9-15(12-14)24-5/h6,8-9,12H,7,10-11,13H2,1-5H3,(H,20,22,23) |
InChI Key |
UJFNSGBGJMRZKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione AGN 2979 AGN 2979 hydrochloride AGN-2979 SC 48274 SC-48274 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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